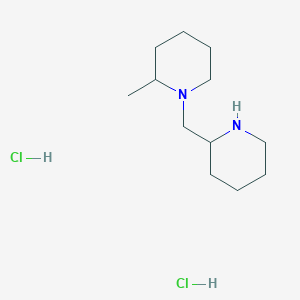

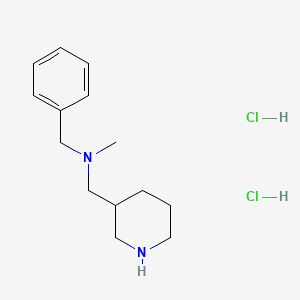

N~2~-butyl-6-chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine

Overview

Description

“N~2~-butyl-6-chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine” is a derivative of 1,3,5-triazine . Triazine derivatives are known to exhibit various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Synthesis Analysis

The synthesis of triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The process can be carried out using conventional methods or microwave irradiation, which can yield the desired products in less time and with higher purity . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .Chemical Reactions Analysis

The chemical reactions involving triazine derivatives typically involve the replacement of chloride ions in cyanuric chloride with other groups . For example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Scientific Research Applications

Electrochemical Reduction : Terbuthylazine undergoes electrochemical reduction under acidic conditions. This process involves a 4-electron reduction, leading to the elimination of the chloro group and reduction of the s-triazine ring, which is significant in understanding its chemical behavior and potential environmental impacts (Brown, 2018).

Excited States in Herbicides : Computational and luminescence studies on low-lying excited states of sym-triazines, including terbuthylazine derivatives, have been conducted. These studies are crucial for understanding the photophysical properties of these compounds, which can inform their environmental fate and behavior (Oliva et al., 2005).

Microwave-Assisted Synthesis : Terbuthylazine derivatives have been synthesized under microwave irradiation. This method demonstrates a potential for efficient production of these compounds, which can be applied in supramolecular chemistry and for developing materials with interesting fluorescence properties (Moral et al., 2010).

Structural and Vibrational Properties : DFT (Density Functional Theory) approaches have been used to predict the structural and vibrational properties of s-triazine derivatives like terbuthylazine. This research aids in the understanding of their physical characteristics, which is important for their application in manufacturing resins, pharmaceuticals, and other products (Benassi et al., 2013).

Sonolytical Decomposition : The sonolytic decomposition of terbuthylazine in water has been studied. Understanding the breakdown of this compound under ultrasound frequencies provides insights into its environmental degradation and potential impacts (Yoo & Maeda, 2007).

Microbial Transformation : Microbial isolates capable of transforming substituted s-triazines like terbuthylazine have been identified. This research is critical for bioremediation strategies and understanding the environmental fate of such compounds (Mulbry, 1994).

Herbicide Dissipation and Leaching : Studies on chloro-s-triazine herbicide dissipation and leaching potential in various soils provide valuable data for environmental risk assessments and agricultural practices (Hall & Hartwig, 1990).

Soil Incorporation and Herbicide Runoff : Research on the effects of soil incorporation and setbacks on herbicide runoff, including terbuthylazine, informs agricultural management practices and environmental protection strategies (Mickelson et al., 1998).

Properties

IUPAC Name |

2-N-butyl-6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-3-4-5-14(2)8-12-6(9)11-7(10)13-8/h3-5H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLERGVHBGXIBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

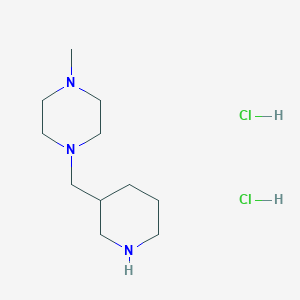

![n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424662.png)

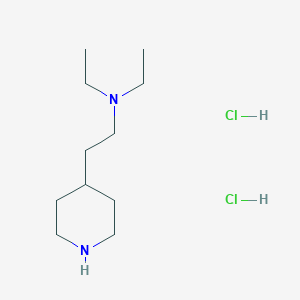

![Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424668.png)

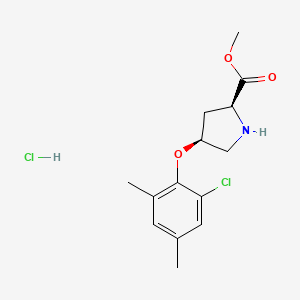

![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)

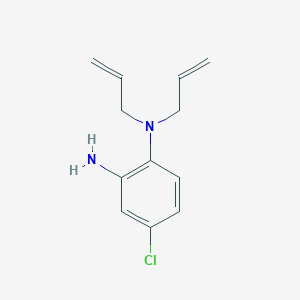

![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)